An In-depth Technical Guide to 5-Isobutyl-3-methylisoxazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-Isobutyl-3-methylisoxazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[2][4] This guide provides a comprehensive technical overview of a specific derivative, 5-Isobutyl-3-methylisoxazole-4-carboxylic acid (CAS 90643-65-5), a compound with significant potential in drug discovery programs. While specific literature on this molecule is sparse, this paper will extrapolate from established knowledge of closely related analogs to provide a robust framework for its synthesis, characterization, and potential biological applications.
Physicochemical Properties of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid
A foundational understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 90643-65-5 | |
| Molecular Formula | C9H13NO3 | |
| Molecular Weight | 183.20 g/mol | Calculated |
| Appearance | White Solid | |
| Purity | 96% | |
| InChI Key | PAYRNPYQQKCATQ-UHFFFAOYSA-N |
Synthesis of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid: A Proposed Pathway
The proposed multi-step synthesis is outlined below:
Step 1: Synthesis of Ethyl 2-acetyl-4-methylpentanoate
The synthesis commences with the acylation of a suitable isobutyl-containing precursor. A plausible route is the Claisen condensation of ethyl isovalerate with ethyl acetate in the presence of a strong base like sodium ethoxide.
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Rationale: This reaction establishes the core carbon skeleton required for the final product. The choice of ethyl esters is common due to their commercial availability and ease of handling. Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of ethyl acetate, initiating the condensation.
Step 2: Synthesis of Ethyl 5-isobutyl-3-methylisoxazole-4-carboxylate
The synthesized β-ketoester from Step 1 is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction proceeds via a condensation-cyclization cascade to form the isoxazole ring.
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Rationale: The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic and efficient method for constructing the isoxazole ring. The less hindered carbonyl group (the acetyl group) is more likely to react first with hydroxylamine to form an oxime, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.
Step 3: Hydrolysis to 5-Isobutyl-3-methylisoxazole-4-carboxylic acid
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is generally preferred to avoid potential side reactions.
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Rationale: Saponification using a base like sodium hydroxide is a straightforward and high-yielding method for ester hydrolysis. The reaction is typically carried out in a mixture of water and an organic solvent like ethanol to ensure the solubility of the ester. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.
Caption: Proposed synthesis pathway for 5-Isobutyl-3-methylisoxazole-4-carboxylic acid.
Potential Mechanism of Action and Biological Applications
The isoxazole moiety is a key pharmacophore in a number of approved drugs and clinical candidates, often acting as an enzyme inhibitor or a receptor modulator.[2][7] Given the structural features of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid, several potential mechanisms of action can be hypothesized.
Enzyme Inhibition
Many isoxazole-containing compounds are known to be potent enzyme inhibitors. For instance, some isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[4][8] The carboxylic acid group of the target molecule could potentially mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, while the isoxazole ring and the isobutyl group could provide additional binding interactions within the active site.
Other potential enzyme targets for isoxazole carboxylic acids include protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling and a target for the treatment of type 2 diabetes and obesity.[9]
Caption: Hypothetical mechanism of action via enzyme inhibition.
Antimicrobial and Anticancer Potential
The isoxazole scaffold is also present in compounds with demonstrated antibacterial and anticancer activities.[10][11] The mechanism of action in these cases can be varied, ranging from the inhibition of essential bacterial enzymes to the disruption of cancer cell signaling pathways.[12] Further investigation into the biological activity of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid is warranted to explore these possibilities.
Analytical Characterization
The unambiguous identification and purity assessment of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be informative. Key signals would include a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene group of the isobutyl group, a singlet for the methyl group at the 3-position of the isoxazole ring, and a broad singlet for the carboxylic acid proton. The chemical shifts of these protons can be predicted based on the analysis of similar structures.[13][14][15]
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, and the carbons of the isobutyl and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative ion mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 182.09. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition. Fragmentation patterns in MS/MS experiments could provide additional structural information.[11][16]
High-Performance Liquid Chromatography (HPLC)
HPLC would be the primary method for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or trifluoroacetic acid) would likely provide good separation and peak shape.
Caption: Analytical workflow for the characterization of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid.
Conclusion and Future Directions
5-Isobutyl-3-methylisoxazole-4-carboxylic acid is a promising, yet underexplored, molecule with significant potential for application in drug discovery and development. Based on the well-established chemistry and pharmacology of the isoxazole scaffold, this guide has provided a robust framework for its synthesis, characterization, and potential biological activities. The proposed synthetic pathway is grounded in reliable and scalable chemical transformations. The predicted analytical characteristics provide a clear roadmap for the structural elucidation and purity assessment of the molecule.
Future research should focus on the practical execution of the proposed synthesis and the comprehensive biological evaluation of the compound. Screening against a panel of relevant enzymes, such as COX-1/2 and PTP1B, as well as in cellular assays for anti-inflammatory, anticancer, and antimicrobial activities, would be a logical next step. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other related isoxazole derivatives.
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